molecular formula C11H11BrF3N B1402345 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine CAS No. 1779127-80-8

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B1402345
CAS No.: 1779127-80-8
M. Wt: 294.11 g/mol
InChI Key: FGXWLLAPDOVIOZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine is a chemical compound with the molecular formula C11H11BrF3N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine and trifluoromethyl group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethyl)benzaldehyde and pyrrolidine.

    Synthetic Route: A common synthetic route involves the condensation of 3-bromo-4-(trifluoromethyl)benzaldehyde with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Chemical Reactions Analysis

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein and modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine: This compound has the same molecular formula but differs in the position of the bromine and trifluoromethyl groups on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.

    1-(3-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine: The substitution of bromine with chlorine can affect the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-[3-bromo-4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-10-7-8(16-5-1-2-6-16)3-4-9(10)11(13,14)15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWLLAPDOVIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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